molecular formula C10H9N3O2 B1297112 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole CAS No. 73387-59-4

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1297112
CAS RN: 73387-59-4
M. Wt: 203.2 g/mol
InChI Key: FYIRDRMAQFLXCT-UHFFFAOYSA-N
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Description

“1-Methyl-3-(4-nitrophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms . The specific molecular structure of “1-Methyl-3-(4-nitrophenyl)-1H-pyrazole” would include a methyl group attached to one of the nitrogen atoms and a 4-nitrophenyl group attached to the carbon atom adjacent to the nitrogen atom without the methyl group .

Scientific Research Applications

Hydrogen Bonding in Molecular Structures

  • 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole derivatives have been observed to exhibit unique hydrogen-bonding patterns in their molecular structures. These hydrogen bonds contribute to the formation of complex sheets and chains within the molecular architecture, as seen in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers (Portilla et al., 2007).

Intramolecular Hydrogen Bonding and Reactivity

  • The existence of intramolecular hydrogen bonds in pyrazole derivatives, including 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, has been identified as a key factor affecting the reactivity of these compounds. This aspect is particularly relevant in the context of their cyclization processes and synthesis methodologies, as explored in combined XRD and DFT studies (Szlachcic et al., 2020).

Supramolecular Structure Analysis

  • Research into the supramolecular structures of pyrazole derivatives, including X-ray diffraction and NMR spectroscopy, has provided insights into the molecular and supramolecular arrangements of these compounds. These studies are crucial for understanding the chemical properties and potential applications of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole and its derivatives (Padilla-Martínez et al., 2011).

Corrosion Inhibition Applications

  • Pyrazole derivatives, including those structurally related to 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, have been investigated for their potential as corrosion inhibitors. These studies, which include electrochemical and surface analysis methods, reveal the effectiveness of these compounds in protecting materials against corrosion, particularly in industrial applications (Singh et al., 2020).

Synthesis and Chemical Reactivity

  • The synthesis and chemical reactivity of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole derivatives have been a subject of extensive research. These studies focus on understanding the molecular interactions and reaction pathways that govern the formation of various pyrazole-based compounds (Dalinger et al., 2013).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. While specific safety and hazard information for “1-Methyl-3-(4-nitrophenyl)-1H-pyrazole” is not available in the sources I found, compounds with a nitrophenyl group can be potentially hazardous due to the reactivity of the nitro group .

properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIRDRMAQFLXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346032
Record name 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

CAS RN

73387-59-4
Record name 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
Synthesis of 1, 3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. …
Number of citations: 7 www.arkat-usa.org
VA Motornov, AA Tabolin, YV Nelyubina… - European Journal of …, 2020 - Wiley Online Library
A new approach for the synthesis of highly pharmaceutically relevant 4‐fluoropyrazoles via oxidative annulation of α‐fluoronitroalkenes with in situ prepared hydrazones was developed…
A Prieto, D Bouyssi, N Monteiro - The Journal of Organic …, 2017 - ACS Publications
4-Fluoropyrazoles are accessible in a single step from readily available aldehyde-derived N-alkylhydrazones through double C–H fluoroalkylation with tribromofluoromethane (CBr 3 F). …
Number of citations: 16 pubs.acs.org

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